3-Morpholin-4-ylpyrrolidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKOSYWGWXDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Morpholin 4 Ylpyrrolidine 2,5 Dione and Substituted Pyrrolidine 2,5 Dione Frameworks
Strategies for Pyrrolidine-2,5-dione Core Construction
The formation of the central pyrrolidine-2,5-dione ring system can be achieved through several reliable synthetic pathways. These methods often involve the cyclization of linear precursors, with the choice of starting materials dictating the substitution pattern of the final product.
Cyclocondensation Reactions from Succinic Acid Derivatives
A foundational and widely employed method for the synthesis of the pyrrolidine-2,5-dione core is the cyclocondensation reaction of succinic acid derivatives with primary amines. This approach is valued for its simplicity and the ready availability of the starting materials.
The reaction typically proceeds in two stages. Initially, the primary amine reacts with a succinic acid derivative, such as succinic anhydride (B1165640), to form an intermediate succinamic acid. Subsequent dehydration of this intermediate, often facilitated by heat or a dehydrating agent like acetic anhydride, leads to the formation of the five-membered imide ring.
A variety of reaction conditions have been developed to optimize this process. For instance, the reaction can be carried out in different solvents, including diethyl ether, toluene, and 1,2-dimethoxyethane. Greener approaches have also been explored, such as conducting the reaction in hot water, which can serve as both the solvent and a medium to promote the cyclization.
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |
| Succinic anhydride | Primary amine | Heating or Acetic anhydride | N-substituted pyrrolidine-2,5-dione | N/A |
| Succinic acid | Primary amine | Hot water (100 °C) | N-substituted pyrrolidine-2,5-dione | N/A |
| Succinic anhydride | Aromatic amine | Zinc powder, Acetic acid | 1-Arylpyrrolidine-2,5-dione | N/A |
Reactions Involving Maleic Anhydride and Amine Precursors
An alternative strategy for constructing substituted pyrrolidine-2,5-diones utilizes maleic anhydride as a key starting material. This method allows for the introduction of a substituent at the 3-position of the succinimide (B58015) ring.
The reaction sequence generally begins with the acylation of a primary amine with maleic anhydride to form a maleanilic acid. This is followed by a Michael addition of a second amine to the double bond of the maleanilic acid. The resulting intermediate then undergoes cyclization to yield the 3-amino-substituted pyrrolidine-2,5-dione. This tandem reaction provides a straightforward route to compounds structurally related to 3-Morpholin-4-ylpyrrolidine-2,5-dione.
| Starting Material 1 | Starting Material 2 | Reagent for Michael Addition | Key Steps | Product | Reference |
| Maleic anhydride | Aniline | Aniline | Acylation, Michael addition, Cyclization | 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione | mdpi.com |
| Maleimide (B117702) | Various amines | - | Aza-Michael reaction | 3-Aminopyrrolidine-2,5-dione (B1193966) derivatives | N/A |
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrrolidine-2,5-dione derivatives. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.
One such example is the three-component reaction of vinyl diazosuccinimides with alcohols and imines, catalyzed by a combination of a rhodium catalyst and a chiral phosphoric acid. This method allows for the enantioselective synthesis of 3,3-disubstituted succinimides.
Another three-component approach involves the reaction of aldehydes, ethyl 2,4-dioxovalerate, and anilines to initially form 4-acetyl-3-hydroxy-3-pyrrolin-2-ones. These intermediates can then be further reacted with amines in a subsequent step to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Vinyl diazosuccinimide | Alcohol | Imine | Rh2(OAc)4, Chiral phosphoric acid | 3,3-Disubstituted succinimides | N/A |
| Aldehyde | Ethyl 2,4-dioxovalerate | Aniline | - | 1,4,5-Trisubstituted pyrrolidine-2,3-diones (after reaction with another amine) | N/A |
Introduction of the Morpholin-4-yl Moiety
The incorporation of the morpholine (B109124) ring can be achieved either by adding it to a pre-existing pyrrolidine-2,5-dione core or by using a morpholine-containing building block in the initial ring-forming reaction.
Post-Cyclization Functionalization and Derivatization
One of the most direct methods for introducing a morpholine group onto the pyrrolidine-2,5-dione scaffold is through the functionalization of a pre-formed ring. The aza-Michael addition of morpholine to a maleimide is a prominent example of this strategy.
In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This conjugate addition results in the formation of a this compound. This method is advantageous as it allows for the late-stage introduction of the morpholine moiety, which can be beneficial for the synthesis of a library of related compounds.
| Substrate | Reagent | Reaction Type | Product | Reference |
| Maleimide | Morpholine | Aza-Michael addition | This compound | N/A |
| N-Substituted maleimide | Morpholine | Aza-Michael addition | N-Substituted this compound | N/A |
Utilization of Morpholine-Containing Synthons in Core Formation
An alternative approach involves the use of a starting material that already contains the morpholine ring. This "synthon" is then incorporated into the pyrrolidine-2,5-dione structure during the core construction.
For example, an aminoalkylmorpholine can be used as the primary amine in a cyclocondensation reaction with a dicarboxylic acid, such as 2-(3-methylthiophen-2-yl)succinic acid. This one-step reaction directly yields a pyrrolidine-2,5-dione derivative that is substituted with a morpholine-containing side chain at the nitrogen atom of the imide. This strategy is particularly useful for creating N-substituted derivatives where the morpholine is part of a larger substituent.
| Dicarboxylic Acid Derivative | Morpholine-Containing Synthon | Reaction Type | Product | Reference |
| 2-(3-Methylthiophen-2-yl)succinic acid | Aminoalkylmorpholine | Cyclocondensation | Pyrrolidine-2,5-dione with a morpholinoalkyl substituent on the nitrogen | N/A |
Advanced Synthetic Techniques and Optimization for this compound and Substituted Pyrrolidine-2,5-dione Frameworks
The synthesis of this compound and its analogs often requires advanced methodologies to enhance efficiency, control stereochemistry, and ensure high purity of the final product. This section details microwave-assisted protocols, strategies for managing stereochemical outcomes, and common purification techniques employed in the isolation of these compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including the pyrrolidine-2,5-dione scaffold. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of related 3-aminopyrrolidine-2,5-dione derivatives. nih.gov
The core of this approach often involves the aza-Michael reaction of a maleimide with an amine, in this case, morpholine. Microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. For instance, the synthesis of various 3-aminopyrrolidine-2,5-dione derivatives has been achieved through both solvent-based and mechanochemical aza-Michael reactions. nih.govresearchgate.net In a typical solvent-based microwave protocol, the maleimide and morpholine would be dissolved in a suitable solvent and subjected to microwave irradiation at a controlled temperature and time.
Key advantages of microwave-assisted synthesis include:
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.
Improved Yields: The high efficiency of energy transfer can lead to higher product yields and fewer side products.
Enhanced Purity: The reduction in reaction time can minimize the degradation of reactants and products, leading to a cleaner reaction mixture.
A generalized reaction scheme for the microwave-assisted synthesis of a 3-aminopyrrolidine-2,5-dione is presented below, which can be adapted for the synthesis of the target compound.
Table 1: Generalized Parameters for Microwave-Assisted aza-Michael Reaction
| Parameter | Typical Range/Value |
| Reactants | Maleimide, Amine (e.g., Morpholine) |
| Solvent | Ethanol (B145695), Acetonitrile, or solvent-free (mechanochemical) |
| Temperature | 80-150 °C |
| Time | 5-30 minutes |
| Power | 100-300 W |
This table presents typical parameters and would require optimization for the specific synthesis of this compound.
Stereochemical Control and Racemic Mixture Generation
The stereochemistry at the C3 position of the pyrrolidine-2,5-dione ring is a critical aspect of its molecular structure and potential biological activity. The synthesis of this compound via the Michael addition of morpholine to a maleimide will inherently generate a chiral center at the C3 position.
In the absence of a chiral catalyst or auxiliary, the reaction will typically result in a racemic mixture , containing equal amounts of the (R)- and (S)-enantiomers. fda.gov This is because the nucleophilic attack of the morpholine nitrogen on the double bond of the maleimide can occur from either face of the planar alkene with equal probability.
Strategies for Stereochemical Control:
While the generation of a racemic mixture is the default outcome, several strategies can be employed to achieve stereochemical control in the synthesis of 3-substituted pyrrolidine-2,5-diones:
Chiral Catalysis: The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a common approach in asymmetric synthesis.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants, directing the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.
Substrate Control: If the maleimide precursor already contains a chiral center, it can influence the stereochemistry of the newly formed center, leading to a diastereoselective reaction.
Chiral Resolution: A racemic mixture can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation.
For the specific synthesis of this compound, if a single enantiomer is desired, one of these stereoselective methods would need to be developed and optimized.
Purification and Isolation Strategies (e.g., Column Chromatography, Crystallization)
Following the synthesis, the crude product of this compound must be purified to remove any unreacted starting materials, by-products, and catalysts. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Column Chromatography:
Column chromatography is a widely used technique for the purification of organic compounds. orgsyn.org For a polar compound like this compound, a normal-phase silica (B1680970) gel column is typically employed. A solvent system of appropriate polarity is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities.
Table 2: Typical Column Chromatography Parameters for Pyrrolidine-2,5-dione Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate (B1210297), Methanol). The ratio is optimized to achieve good separation. For polar compounds, a higher proportion of the polar solvent is used. |
| Elution | Isocratic (constant solvent composition) or gradient (increasing polarity of the solvent mixture over time). |
| Detection | Thin-Layer Chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. |
Crystallization:
Crystallization is an effective method for purifying solid compounds. uct.ac.za The principle is based on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. For a polar heterocyclic compound, suitable solvents for crystallization might include polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetonitrile. researchgate.netresearchgate.net
General Crystallization Procedure:
Dissolution: The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound is highly soluble.
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
Filtration: The crystals are collected by filtration, typically using a Buchner funnel.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
Drying: The purified crystals are dried to remove any residual solvent.
The choice of solvent is crucial for successful crystallization and may require screening of several different solvents or solvent mixtures. washington.eduunifr.ch
Reaction Mechanisms and Chemical Transformations of 3 Morpholin 4 Ylpyrrolidine 2,5 Dione Analogues
Fundamental Reaction Pathways in Pyrrolidine-2,5-dione Synthesis
The formation of the pyrrolidine-2,5-dione (succinimide) ring is a cornerstone of synthesizing analogues of 3-Morpholin-4-ylpyrrolidine-2,5-dione. Several fundamental pathways are employed to construct this five-membered heterocyclic system.
One of the most common methods involves the cyclocondensation of dicarboxylic acids, such as succinic acid or its derivatives, with primary amines or ammonia (B1221849). nih.gov A classic example is the reaction of succinic anhydride (B1165640) with ammonia. vaia.com This reaction proceeds through two main steps:
Nucleophilic Attack and Ring Opening : Ammonia, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the succinic anhydride. This opens the anhydride ring to form an aminocarboxylic acid intermediate. vaia.com
Intramolecular Cyclization : The newly introduced amino group then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This step, which often requires high temperatures, results in the elimination of a water molecule and the formation of the stable five-membered succinimide (B58015) ring. nih.govvaia.com
Another significant pathway, particularly relevant in biological contexts, is the intramolecular cyclization of asparagine (Asn) residues in peptides and proteins. rsc.orgresearchgate.net The mechanism involves the deprotonation of the backbone amide nitrogen following the asparagine residue. This deprotonated nitrogen then acts as an internal nucleophile, attacking the side-chain carbonyl carbon of the asparagine. rsc.org This leads to the formation of a cyclic tetrahedral intermediate, which subsequently eliminates ammonia to yield the succinimide ring. rsc.orgrsc.orgnih.gov The rate of this reaction is pH-dependent, with a change in the rate-determining step observed between acidic and neutral/basic conditions. rsc.orgrsc.org
Additionally, pyrrolidine-2,5-dione derivatives can be synthesized by reacting starting materials like anthranilic acid to form intermediates, which are then reacted with succinic anhydrides to produce the final dione (B5365651) derivatives. researchgate.net
| Starting Materials | Key Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| Succinic Anhydride + Amine/Ammonia | Nucleophilic Acyl Substitution / Cyclization | Initial nucleophilic attack opens the anhydride ring, followed by intramolecular cyclization to form the imide. vaia.com | High temperature nih.gov |
| Succinic Acid + Amine | Cyclocondensation | Direct condensation between the dicarboxylic acid and an amine, eliminating two molecules of water. nih.gov | High temperature (e.g., 180°C) nih.gov |
| Asparagine-containing Peptides | Intramolecular Cyclization | The backbone amide nitrogen attacks the asparagine side-chain carbonyl, leading to ring formation and ammonia elimination. rsc.orgrsc.org | Aqueous solution, pH-dependent rsc.org |
Mechanisms of Substituent Introduction and Modification
The functionalization of the pyrrolidine-2,5-dione scaffold is critical for tuning its pharmacological properties. Substituents can be introduced either by using functionalized starting materials or by modifying the pre-formed ring.
A primary strategy is to begin the synthesis with a substituted precursor. For instance, using a 2-substituted succinic acid in a condensation reaction with an appropriate amine will yield a 3-substituted pyrrolidine-2,5-dione. nih.gov The anticonvulsant activity of these compounds is known to be strongly influenced by the nature of the substituent at this C-3 position. nih.gov
Alternatively, Michael addition is a powerful method for introducing substituents at the C-3 position. This reaction typically involves an N-substituted maleimide (B117702) as the starting material. Maleimides contain a reactive carbon-carbon double bond conjugated to the two carbonyl groups, making them excellent Michael acceptors. Nucleophiles, such as ketones, can add across this double bond to generate the corresponding 3-substituted succinimide derivative. nih.govresearchgate.netebi.ac.uk
More advanced, modern synthetic methods have also been developed. For example, diversely functionalized succinimides can be synthesized under visible light via a radical cascade iodo-sulfonylation of aza-1,6-enynes, a process that is both atom-economical and stereoselective. rsc.org The basic succinimide skeleton can be readily altered with various aryl or alkyl groups to create potential drug molecules. nih.gov
| Strategy | Precursor | Reaction Mechanism | Position of Substitution |
|---|---|---|---|
| Use of Substituted Starting Material | Substituted Succinic Acid | Cyclocondensation nih.gov | C-3 and/or C-4 |
| Michael Addition | N-Substituted Maleimide | Conjugate Nucleophilic Addition researchgate.net | C-3 |
| Radical Cascade | Aza-1,6-enynes | Visible light-promoted iodo-sulfonylation rsc.org | Multiple positions |
Nucleophilic Addition Reactions within the Pyrrolidine-2,5-dione System
The two carbonyl groups are the most reactive sites within the pyrrolidine-2,5-dione ring. The carbonyl carbon atoms are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. savemyexams.com These reactions are typically nucleophilic addition or nucleophilic acyl substitution reactions. libretexts.org
A significant reaction in this class is the hydrolysis of the succinimide ring. This process involves a nucleophilic attack by water or a hydroxide (B78521) ion on one of the carbonyl carbons. nih.govresearchgate.net This leads to the opening of the ring to form a succinamic acid derivative. The stability of the succinimide ring towards hydrolysis is an important factor, especially in applications like antibody-drug conjugates (ADCs), where the succinimide linker's integrity is crucial for the drug's efficacy. nih.govnih.gov The ring-opening is often reversible, and the equilibrium between the closed (succinimide) and open (succinamic acid) forms can be influenced by factors such as pH and substitution on the linker. nih.govrsc.org While the amide bond within the ring is generally less reactive than an ester, hydrolysis can be achieved under forcing conditions such as heating in concentrated acid or base. oneclass.com
The presence of other functional groups on the ring can also provide sites for nucleophilic attack. For example, 2-pyrrolidinone (B116388) derivatives with an acyl group at the C-4 position can be functionalized through nucleophilic addition reactions at that carbonyl group with nucleophiles like amines. nih.govbeilstein-journals.org
Cyclization and Ring-Closure Processes
The pyrrolidine-2,5-dione ring is not only a synthetic target but also a valuable building block for constructing more complex polycyclic and heterocyclic systems. Its derivatives can participate in various cyclization and ring-closure reactions.
One prominent example is the [3+2] cycloaddition reaction. In this process, a derivative such as an (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione can act as the dipolarophile. When reacted with an in-situ generated azomethine ylide (the 1,3-dipole), it can lead to the formation of complex spiro-fused polycyclic systems, such as spiropyrrolizidines. acs.org These reactions are often highly regio- and stereoselective. acs.orgnih.gov Maleimides, which are direct precursors to succinimides, are frequently used as the alkene component in such cycloadditions to construct pyrrolidine-containing polycycles. mdpi.com
Furthermore, existing pyrrolidine-2,5-dione derivatives can be chemically modified to create reactive intermediates that undergo subsequent cyclization. For instance, substituted pyrrolidin-2-ones can be converted into intermediates like hydroxyimino or acetoxyimino derivatives, which can then undergo cyclodehydration or cyclization with elimination to form fused ring systems, such as pyrrolo[3,4-d] rsc.orgresearchgate.netnih.govtriazol-4-ones. researchgate.net These processes demonstrate the utility of the succinimide core as a scaffold for generating diverse and complex molecular architectures. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 Morpholin 4 Ylpyrrolidine 2,5 Dione and Its Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that generates ions from molecules in solution with minimal fragmentation. It provides highly accurate mass measurements, typically within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. wvu.edu
For 3-Morpholin-4-ylpyrrolidine-2,5-dione (molecular formula: C₈H₁₂N₂O₃), HRESI-MS analysis in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion allows for a direct comparison between the experimentally observed mass and the theoretically calculated mass, confirming the elemental composition.
Table 3: HRESI-MS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (C₈H₁₃N₂O₃⁺) | 199.08697 |
The agreement between the found and calculated mass values provides strong evidence for the assigned molecular formula. rsc.orgjst-ud.vn Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to reveal characteristic daughter ions, providing insights into the molecule's substructures, such as the loss or fragmentation of the morpholine (B109124) and pyrrolidine-2,5-dione rings. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the confirmation of molecular identity and the assessment of sample purity. In the analysis of complex organic molecules, such as derivatives of this compound, LC-MS provides both chromatographic retention time and mass-to-charge ratio (m/z), offering a high degree of specificity.
For instance, the analysis of a notable derivative, 1-(4-(2,4-dichlorophenyl)-2-(2-(5-nitro(2-pyridyl)amino)ethylamino)pyrimidin-5-yl)-3-morpholin-4-ylpyrrolidine-2,5-dione, by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, revealed a retention time of 8.133 minutes. googleapis.com The mass spectrometric analysis of this derivative yielded a protonated molecular ion ([M+H]⁺) at an m/z of 602.2, which corresponds to its calculated molecular weight, thereby confirming its identity. googleapis.com This type of analysis is crucial in synthetic chemistry to verify the successful formation of the target compound.
While specific LC-MS data for the parent compound, this compound, is not extensively detailed in publicly available literature, the methodology applied to its derivatives serves as a direct blueprint for its characterization. The combination of its morpholine and pyrrolidine-2,5-dione moieties would result in a unique mass spectrum, allowing for its unambiguous identification.
Table 1: LC-MS Data for a Derivative of this compound
| Compound Name | Retention Time (min) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| 1-(4-(2,4-dichlorophenyl)-2-(2-(5-nitro(2-pyridyl)amino)ethylamino)pyrimidin-5-yl)-3-morpholin-4-ylpyrrolidine-2,5-dione | 8.133 | 602.2 |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the morpholine ring and the pyrrolidine-2,5-dione (succinimide) core.
The pyrrolidine-2,5-dione ring, a cyclic imide, will show two distinct carbonyl (C=O) stretching bands. These typically appear in the region of 1700-1790 cm⁻¹ due to symmetric and asymmetric stretching vibrations. The presence of the tertiary amine from the morpholine substituent attached to the pyrrolidine (B122466) ring would also influence the electronic environment and potentially shift these characteristic frequencies.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretching (Morpholine CH₂) | 2850 - 3100 |
| C=O Stretching (Pyrrolidine-2,5-dione) | 1700 - 1790 (two bands) |
| C-N Stretching | 1020 - 1250 |
| C-O-C Stretching (Morpholine) | 1070 - 1150 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational geometry, which are essential for understanding the structure-activity relationships of a compound.
Currently, the specific crystal structure of this compound has not been reported in crystallographic databases. However, extensive crystallographic studies have been conducted on related succinimide (B58015) derivatives. mdpi.comresearchgate.net These studies reveal that the pyrrolidine-2,5-dione ring is generally planar or nearly planar. The substituents on the ring will adopt specific conformations to minimize steric hindrance. For this compound, the morpholine ring would be expected to adopt a chair conformation, which is its most stable form. researchgate.net The orientation of the morpholine ring relative to the pyrrolidine-2,5-dione ring would be a key structural feature determined by X-ray diffraction.
The collection of crystallographic data involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the atomic positions can be determined.
Chromatographic Purity Assessment (e.g., UPLC)
The assessment of chemical purity is a critical step in the characterization of any compound, particularly for applications in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for determining the purity of non-volatile organic compounds.
These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak in the chromatogram is proportional to the concentration of the corresponding component.
In the context of this compound and its derivatives, HPLC has been used to establish purity. For example, a patent publication reports a purity of 100% for 1-(4-(2,4-dichlorophenyl)-2-(2-(5-nitro(2-pyridyl)amino)ethylamino)pyrimidin-5-yl)-3-morpholin-4-ylpyrrolidine-2,5-dione, as determined by HPLC. googleapis.com Another set of related compounds was reported to have a purity of over 80% as determined by HPLC. googleapis.com UPLC, a more recent advancement, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC, making it an even more powerful tool for purity assessment.
Table 3: Chromatographic Purity Data for a Derivative
| Compound Name | Chromatographic Method | Reported Purity (%) |
| 1-(4-(2,4-dichlorophenyl)-2-(2-(5-nitro(2-pyridyl)amino)ethylamino)pyrimidin-5-yl)-3-morpholin-4-ylpyrrolidine-2,5-dione | HPLC | 100 |
Computational and Theoretical Investigations of 3 Morpholin 4 Ylpyrrolidine 2,5 Dione and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for exploring the electronic structure and reactivity of pyrrolidine-2,5-dione derivatives. These methods allow for a detailed examination of molecular-level processes that are often difficult to probe experimentally.
A key aspect of synthetic chemistry is controlling the selectivity of a reaction to favor a desired product. Computational studies offer valuable insights into whether a reaction is under kinetic or thermodynamic control. mdpi.com DFT calculations have shown that for some reactions producing pyrrolidone derivatives, kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. nih.govnih.gov
Kinetic Control: The product that is formed fastest (i.e., via the reaction pathway with the lowest activation energy) is the major product. This is often favored under milder conditions.
In the synthesis of related pyrrolidine-2,3-diones, for example, DFT calculations revealed that the main product was formed through the pathway with the lowest activation barrier, even if an alternative, more stable product could theoretically exist. nih.govnih.gov This understanding allows chemists to select reaction conditions (e.g., temperature, solvent) that favor the kinetically preferred pathway to maximize the yield of the desired compound. mdpi.com Frameworks for assessing thermodynamic selectivity can be used to analyze and rank different synthetic approaches, guiding the selection of precursors for more efficient reactions. nih.govresearchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in predicting how 3-Morpholin-4-ylpyrrolidine-2,5-dione and its analogues might interact with biological targets, a crucial step in drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.netresearchgate.net This method has been widely applied to pyrrolidine-2,5-dione derivatives to elucidate their potential mechanisms of action and to guide the design of more potent inhibitors. ebi.ac.uknih.gov
Docking studies have shown that these compounds can interact with a variety of biological targets. For example, certain derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ebi.ac.uknih.govresearchgate.net The simulations revealed that selective COX-2 inhibitors could form significant interactions with amino acid residues in an additional secondary pocket of the enzyme, explaining their selectivity over the COX-1 isoform. ebi.ac.uknih.gov Other studies have explored analogues as potential inhibitors of enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase and dihydrofolate reductase (DHFR), which are important targets for antimicrobial agents. scispace.commdpi.com The predicted binding modes often involve a combination of hydrogen bonds and hydrophobic interactions with key residues in the active site of the target protein. researchgate.netscispace.com
The following table summarizes findings from docking studies on various pyrrolidine-2,5-dione analogues.
| Compound Class | Biological Target | Key Predicted Interactions | Reference(s) |
| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Interactions with residues in the secondary COX-2 pocket. | ebi.ac.uk, nih.gov |
| 3-(4-Sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione | Cyclooxygenase-2 (COX-2) | Binding within the active site, inhibiting PGE2 production. | researchgate.net |
| Morpholine (B109124) linked thiazolidinones | Enoyl-ACP Reductase | Strong binding affinity driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions. | scispace.com |
| Pyrrolidine-2,5-dione benzohydrazides | Enoyl-ACP Reductase & DHFR | Hydrogen bonding interactions at the enzyme's active site. | mdpi.com |
| Pyrrolo[3,2-d]pyrimidines | EGFR & CDK-2 | High affinity for the target's active site, validated by low RMSD values compared to co-crystallized ligands. | nih.gov |
The three-dimensional structure of a molecule is critical for its biological activity. nih.gov The five-membered pyrrolidine (B122466) ring is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov The specific conformation of the pyrrolidine-2,5-dione core and the spatial orientation of its substituents can significantly influence how the molecule fits into the binding site of a biological target. nih.gov
Computational methods are used to perform conformational analysis, identifying the lowest energy (most stable) conformations of a molecule. For example, studies on related cis-3,4-diphenylpyrrolidine scaffolds have shown that they can adopt a "U-shape" conformation, which was found to be beneficial for its activity as an inverse agonist on the RORγt receptor. nih.gov Understanding the preferred conformations of the 3-morpholin-4-yl substituent in relation to the pyrrolidine-2,5-dione ring is essential for designing analogues with optimized geometry for target binding.
In Silico Assessment for Lead Compound Identification in Drug Discovery
The integration of various computational tools creates a powerful in silico workflow for identifying and optimizing lead compounds in drug discovery. nih.govfrontiersin.org A lead compound is a molecule that shows promising pharmacological activity and serves as the starting point for developing a new drug. frontiersin.orgsigmaaldrich.com
For derivatives of this compound, this process begins with the design of a virtual library of analogues. These virtual compounds are then subjected to a series of computational filters. In silico pharmacokinetic predictions can assess properties like absorption, distribution, metabolism, and excretion (ADME), helping to prioritize compounds with drug-like characteristics. nih.gov
Subsequently, molecular docking simulations screen these compounds against specific disease targets to identify "hits"—molecules predicted to bind with high affinity. sigmaaldrich.com These hits are then further investigated using more rigorous computational methods, such as molecular dynamics simulations, to confirm the stability of the predicted ligand-receptor interactions. researchgate.net This multi-step computational approach allows researchers to efficiently screen vast chemical spaces and prioritize a smaller, more promising set of compounds for chemical synthesis and experimental testing, significantly accelerating the drug discovery pipeline. ebi.ac.uknih.govfrontiersin.org
Structure-Based Drug Design Principles Applied to Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold, a key structural feature of this compound, serves as a versatile template in structure-based drug design. This approach leverages the three-dimensional structure of target macromolecules to design and optimize ligands with high affinity and selectivity. The inherent stereochemistry and the possibility of diverse substitutions on the pyrrolidine ring make it an attractive starting point for developing novel therapeutic agents. researchgate.net
A critical aspect of the pyrrolidine scaffold is its non-planar, sp³-hybridized nature, which allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This "pseudorotation" of the five-membered ring enables its derivatives to adopt various conformations, facilitating a better fit into the binding pockets of target proteins. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a pivotal factor, as different stereoisomers can exhibit distinct biological profiles due to differential binding interactions with enantioselective protein targets. researchgate.netnih.gov
Structure-based drug design of pyrrolidine-2,5-dione derivatives often involves computational methods such as molecular docking to predict the binding modes and affinities of designed compounds. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, docking simulations have been instrumental in understanding the interactions between pyrrolidine-2,5-dione derivatives and the amino acid residues within the active site of the enzyme. ebi.ac.uknih.gov These studies have shown that selective inhibitors can form significant interactions with the secondary pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. ebi.ac.uknih.gov
In the pursuit of novel anti-inflammatory agents, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). ebi.ac.uknih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the nitrogen atom significantly influences the inhibitory potency and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 13e | 30.9 | 0.98 | 31.5 |
Furthermore, structure-based design has been applied to develop pyrrolidine-2,5-dione derivatives as antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis and HIV infection. nih.gov By optimizing the substituents on the pyrrolidine ring to maximize interactions with the receptor's binding pocket, a potent CXCR4 antagonist was identified with an IC₅₀ value of 79 nM. nih.gov
The development of anticonvulsant agents has also benefited from the application of these principles to pyrrolidine-2,5-dione analogs. nih.gov SAR analysis of 1,3-disubstituted pyrrolidine-2,5-diones demonstrated that the substituent at the 3-position of the pyrrolidine ring plays a crucial role in determining the anticonvulsant activity. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable activity in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while those with a 3-methyl group were more active in the maximal electroshock (MES) test. nih.gov
More recently, structure-based drug design strategies have led to the identification of pyrrolidine-2,5-diones as novel inhibitors of tumor necrosis factor-alpha (TNF-α), a key target in autoimmune diseases. nih.gov Through optimization of the parent compound, derivatives with improved binding affinity, activity, and solubility were developed. nih.gov One such compound was shown to directly bind to TNF-α and disrupt its signaling pathway. nih.gov
The versatility of the pyrrolidine-2,5-dione scaffold is further highlighted by its use in creating inhibitors for human carbonic anhydrase I and II. researchgate.net 3-chloro-1-aryl pyrrolidine-2,5-diones were found to be potent inhibitors of these enzymes, with Kᵢ values in the low nanomolar range. researchgate.net
| Enzyme | Kᵢ Range (nmol/L) |
|---|---|
| Human Carbonic Anhydrase I | 23.27–36.83 |
| Human Carbonic Anhydrase II | 10.64–31.86 |
Mechanistic Insights into the Biological Activities of 3 Morpholin 4 Ylpyrrolidine 2,5 Dione Analogues in Vitro and Preclinical Studies
Anticonvulsant Activity
The anticonvulsant effects of 3-morpholin-4-ylpyrrolidine-2,5-dione analogues have been demonstrated through a variety of preclinical models, which mimic different types of epileptic seizures. The underlying mechanisms for this activity are multifaceted, involving the modulation of ion channels and neurotransmitter systems.
Voltage-gated sodium (Nav) and calcium (Cav) channels are crucial for regulating neuronal excitability, and their modulation is a key mechanism for many antiepileptic drugs. nih.govnih.govfsu.edu In vitro studies have shown that certain this compound analogues can influence these channels. For instance, one promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a moderate but balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov Another highly active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, is also believed to exert its anticonvulsant effects through interaction with these channels. mdpi.com This dual action on both sodium and calcium channels may contribute to a broad spectrum of anticonvulsant activity. nih.gov
Table 1: Influence of this compound Analogues on Ion Channels
| Compound | Target Ion Channel | Observed Effect | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Neuronal voltage-sensitive sodium (site 2) and L-type calcium channels | Moderate and balanced inhibition | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Neuronal voltage-sensitive sodium (site 2) and L-type calcium channels | Interaction and likely inhibition | mdpi.com |
| A specific (3-CF3 derivative) pyrrolidine-2,5-dione analogue | Peripheral and central sodium and calcium currents | Inhibition | nih.gov |
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing GABAergic transmission is a well-established strategy for seizure control. nih.gov Research into the mechanism of action of active anticonvulsant this compound derivatives has included assessing their influence on the GABA transporter (GAT). nih.gov While direct and potent inhibition of the GABA transporter by these specific analogues has not been definitively established as their primary mechanism, the broader class of pyrrolidine-2,5-dione derivatives has been explored for its effects on GABAergic pathways.
The anticonvulsant potential of this compound analogues has been extensively evaluated in a battery of rodent seizure models. mdpi.combiorxiv.org The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is used to identify compounds that can prevent clonic seizures. The 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures. mdpi.comnih.gov
Several compounds from this class have demonstrated significant activity in these models. For example, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride was highly effective in both the MES and 6 Hz tests. nih.gov Another derivative, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, also showed promising antiseizure properties in the MES and 6 Hz models, and it significantly delayed the onset of seizures in the scPTZ model. nih.gov In some cases, the efficacy of these compounds surpassed that of established antiepileptic drugs like valproic acid. mdpi.com
Table 2: Anticonvulsant Activity of Selected this compound Analogues in Preclinical Models
| Compound | MES Test (ED50 mg/kg) | 6 Hz Test (ED50 mg/kg) | scPTZ Test | Reference |
|---|---|---|---|---|
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 62.14 | 75.59 | Inactive | nih.gov |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 27.4 | 30.8 (32 mA) | Prolonged latency to first seizure | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 (32 mA) | Not reported | mdpi.com |
| A specific pyrrolidine-2,5-dione analogue (Compound 14) | 49.6 | 31.3 (32 mA) | ED50 = 67.4 mg/kg | nih.gov |
Antinociceptive and Analgesic Activity
In addition to their anticonvulsant properties, many this compound analogues exhibit significant antinociceptive and analgesic effects, making them potential candidates for the treatment of various pain states. nih.govmdpi.comresearchgate.net
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat and capsaicin. nih.govnih.gov Antagonism of the TRPV1 receptor is a promising strategy for the development of new analgesics. wikipedia.org Studies have investigated the affinity of this compound derivatives for the TRPV1 receptor to elucidate the mechanism of their analgesic effects. nih.gov For some of these compounds, TRPV1 receptor antagonism has been identified as a likely contributor to their antinociceptive activity, particularly in models of neurogenic and inflammatory pain. nih.gov
The analgesic effects of these compounds are also linked to their ability to modulate ion currents in both the peripheral and central nervous systems. nih.gov By inhibiting voltage-gated sodium and calcium channels in sensory neurons, these analogues can reduce the generation and propagation of pain signals. This mechanism is consistent with the known role of these channels in pain pathways. The inhibition of central ion currents can further contribute to their analgesic properties by modulating pain processing within the spinal cord and brain.
Preclinical Evaluation in Pain Models (e.g., Formalin Test, Oxaliplatin-induced Neuropathic Pain, Hot Plate, Writhing Tests)
Analogues of this compound have been subjected to various preclinical models to evaluate their antinociceptive and antihyperalgesic properties. These studies are crucial in understanding the potential therapeutic applications of these compounds in different pain states, including tonic, inflammatory, and neuropathic pain.
In the formalin test , a model of tonic pain, several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects. nih.gov This test involves two phases: an initial neurogenic phase followed by a later inflammatory phase. In the neurogenic phase (0-5 minutes), compounds designated as F1 and F2 were active at lower doses, while F3 and F4 required higher concentrations to show activity. researchgate.net During the second, inflammatory phase (15-30 minutes), a dose-dependent reduction in pain behavior was observed for several analogues. researchgate.netresearchgate.net Specifically, compounds named 3, 6, and 9 showed significant effects. nih.govresearchgate.net Compound 3 was effective only in the second phase, whereas compounds 6 and 9 demonstrated efficacy in both phases of the test. nih.gov In contrast, compound 4 did not exhibit any analgesic activity in the formalin test. nih.gov
Regarding oxaliplatin-induced neuropathic pain , a model for chemotherapy-induced peripheral neuropathy, certain 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have shown significant anti-allodynic activity. researchgate.netnih.govnih.gov Oxaliplatin (B1677828) is a chemotherapy agent known to cause sensory neurotoxicity, characterized by symptoms like cold hyperesthesia and mechanical allodynia. frontiersin.orgmdpi.com Studies on animal models have confirmed that repeated oxaliplatin administration leads to these neuropathic pain states. frontiersin.orgsemanticscholar.org The tested pyrrolidine-2,5-dione derivatives demonstrated the ability to counteract these effects, suggesting a potential role in managing chemotherapy-induced neuropathic pain. researchgate.netresearchgate.net
The hot plate test , which assesses the response to thermal stimuli, has also been used to evaluate these compounds. researchgate.net This test measures the latency of pain reaction to a heat source. Two specific 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, compounds 6 and 9, were found to be active in this model of acute pain. researchgate.net
In the writhing test , a model of visceral inflammatory pain, selected anticonvulsant derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione also showed peripheral analgesic activity. nih.govresearchgate.net This test involves inducing abdominal constrictions with an irritant, and a reduction in the number of writhes indicates an analgesic effect. The activity of these compounds in this model points to their potential in mitigating inflammatory pain. nih.govresearchgate.net
| Compound Analogue | Pain Model | Observed Effect | Source |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Cmpd 3) | Formalin Test (Phase II) | Significant antinociceptive effect. | nih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Cmpd 6) | Formalin Test (Both Phases) | Significant antinociceptive effect. | nih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Cmpd 9) | Formalin Test (Both Phases) | Significant antinociceptive effect. | nih.gov |
| 3-aminopyrrolidine-2,5-dione derivatives | Oxaliplatin-Induced Neuropathy | Significant anti-allodynic activity. | researchgate.net |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Cmpd 6) | Hot Plate Test | Active in the model of acute pain. | researchgate.net |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione (Cmpd 9) | Hot Plate Test | Active in the model of acute pain. | researchgate.net |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Writhing Test | Peripheral analgesic activity observed. | nih.govresearchgate.net |
Antidepressant Activity
The potential antidepressant effects of this compound analogues are primarily investigated through their interaction with key components of the serotonergic system.
Ligand Affinity to Serotonin (B10506) Receptors (e.g., 5-HT1A Receptor)
The affinity for serotonin receptors, particularly the 5-HT1A subtype, is a key indicator of potential antidepressant or anxiolytic activity. Studies on various series of pyrrolidine-2,5-dione derivatives have explored this interaction. A series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives exhibited high affinity for the 5-HT1A receptor. nih.gov The affinity was dependent on the substitution pattern on the phenylpiperazine moiety, with one compound (4d) showing a particularly high affinity with a Ki value of 0.4 nM. nih.gov Another study on N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione found that all tested compounds had moderate to low affinity for the 5-HT1A receptor. nih.gov These findings highlight that structural modifications to the pyrrolidine-2,5-dione core can significantly modulate binding affinity to the 5-HT1A receptor.
Inhibition of Serotonin Transporter Protein (SERT)
The serotonin transporter (SERT) is a primary target for many antidepressant drugs, as its inhibition increases the synaptic concentration of serotonin. nih.govbiorxiv.org Research has shown that certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives can act as SERT inhibitors. nih.gov A series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their ability to inhibit serotonin reuptake. nih.gov One compound from this series (4c) displayed a promising mixed profile, with a Ki of 64 nM for the serotonin transporter, alongside affinity for 5-HT1A and D2 receptors. nih.gov Further research into 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also demonstrated good affinity for SERT. nih.gov It was noted that a three-methylene linker in the structure is generally favorable for SERT binding in these classes of compounds. nih.gov
| Compound Series | Target | Key Finding (Ki value) | Source |
|---|---|---|---|
| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cmpd 4d) | 5-HT1A Receptor | 0.4 nM | nih.gov |
| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cmpd 4c) | 5-HT1A Receptor | 1.3 nM | nih.gov |
| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cmpd 4c) | SERT | 64 nM | nih.gov |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cmpd 11) | SERT | 9.2 nM | nih.gov |
| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Cmpd 4) | SERT | 47.0 nM | nih.gov |
Anticancer Mechanisms
Analogues of this compound have also been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit key cellular signaling pathways and induce cell death.
Kinase Inhibition and Related Pathways
Protein kinases are critical regulators of cell growth and proliferation, and their inhibition is a major strategy in cancer therapy. Certain compounds containing a morpholine (B109124) moiety, structurally related to the title compound, have been identified as potent kinase inhibitors. For instance, AZ20, a sulfonylmorpholinopyrimidine derivative, is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, with an IC50 of 5 nM. nih.gov ATR is a key enzyme in the DNA damage response pathway, and its inhibition can be therapeutic for tumors with specific DNA repair defects. nih.gov Another morpholine-containing compound, LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), was found to be a specific inhibitor of phosphatidylinositol 3-kinase (PtdIns 3-kinase), with an IC50 of 1.40 µM. nih.gov The PtdIns 3-kinase pathway is centrally involved in growth factor signaling, and its inhibition can prevent the proliferation of cancer cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
A fundamental characteristic of effective anticancer agents is the ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. Research on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, demonstrated its ability to suppress the proliferation of colorectal cancer cells. mdpi.comnih.gov This compound was found to arrest the cell cycle at the G2/M phase and subsequently induce apoptosis. mdpi.comnih.gov The mechanism of action involved targeting microtubules, which are essential for mitotic spindle formation and cell division. mdpi.com Similarly, other studies have shown that various chemical agents can induce G2/M cell cycle arrest and apoptosis in different cancer cell lines, often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, the compound luteolin (B72000) was shown to inhibit CDK2 and CDK4 activity, leading to G1 arrest, and also promoted G2/M arrest by downregulating cyclin B1. nih.gov This was followed by the activation of caspases, key executioners of apoptosis. nih.gov
In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7)
Analogues of this compound, which incorporate the core pyrrolidine (B122466) or morpholine scaffolds, have been the subject of numerous studies to evaluate their potential as anticancer agents. The cytotoxic effects of these compounds are frequently assessed against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7), to determine their potency and selectivity.
Research into various pyrrolidine derivatives has demonstrated significant dose-dependent cytotoxic activity. For instance, studies on pyrrolidinyl-diethylstilbestrol, a pyrrolidine analogue, revealed considerable cell death in MCF-7 breast cancer cells. nih.gov Similarly, a series of synthetic aporphine (B1220529) derivatives, which can be considered structural analogues, were evaluated for cytotoxicity against HCT-116 cells, with the most potent compounds showing IC50 values comparable to the established chemotherapeutic agent, etoposide. nih.gov
The structural characteristics of these analogues play a crucial role in their cytotoxic potential. Structure-activity relationship (SAR) studies on various series of these compounds have indicated that modifications to different positions of the pyrrolidine or attached rings can significantly influence their anticancer activity. For example, in a study of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, compounds bearing a 5-nitrothiophene moiety were found to be the most active against a range of cell lines. nih.gov Another study on morpholine-substituted tetrahydroquinoline derivatives found that the inclusion of trifluoromethyl and morpholine groups markedly improved both selectivity and potency against cancer cells, with minimal toxicity towards normal cells. mdpi.com
The following table summarizes the in vitro cytotoxic activity of several representative analogues against various cancer cell lines.
| Compound Class | Specific Analogue/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrrolidinyl-diethylstilbestrol | Pyrrolidinyl-DES | MCF-7 | 17.6 ± 0.4 |
| Aporphine Derivatives | Nantenine (B1222069) (2) | HCT-116 | 38.3 ± 1.7 |
| Aporphine Derivatives | C1 isopropoxy nantenine (3) | HCT-116 | 23.3 ± 1.4 |
| Diphenylamine-pyrrolidinone | Derivative with 5-nitrothiophene moiety (13) | IGR39 (Melanoma) | 2.50 ± 0.46 |
| Diphenylamine-pyrrolidinone | Derivative with 5-nitrothiophene moiety (13) | PPC-1 (Prostate) | 3.63 ± 0.45 |
| Morpholine-substituted Tetrahydroquinolines | Compound 10e | A549 (Lung) | 0.033 ± 0.003 |
| Morpholine-substituted Tetrahydroquinolines | Compound 10h | MCF-7 | 0.087 ± 0.007 |
| Thiazolidinone-isatin hybrids | Compound 7g | A549 (Lung) | 40 |
| Thiazolidinone-isatin hybrids | Compound 7g | MCF-7 | 40 |
This table presents a selection of data from various studies on analogues and is for illustrative purposes.
These findings suggest that the pyrrolidine-2,5-dione and morpholine scaffolds are valuable templates for the design of novel cytotoxic agents. Further optimization of these structures could lead to the development of more potent and selective anticancer drug candidates. nih.govmdpi.com
Antidiabetic Mechanisms
Analogues containing the morpholine and pyrrolidine moieties have been investigated for their potential in managing type 2 diabetes mellitus (T2DM). The primary mechanisms explored involve the inhibition of key enzymes in glucose metabolism, namely Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, and α-amylase.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov These hormones enhance insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. researchgate.net By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control. researchgate.netmdpi.com Consequently, DPP-4 inhibition is a well-established therapeutic strategy for the treatment of T2DM. nih.govnih.gov
Numerous heterocyclic compounds, including those with pyrrolidine and morpholine scaffolds, have been designed and synthesized as DPP-4 inhibitors. mdpi.com The efficacy of these inhibitors is largely dependent on their ability to bind to the active site of the DPP-4 enzyme. The active site of DPP-4 contains several key subsites (S1, S2, S1', S2'), and the interaction of an inhibitor with these sites is crucial for its potency. nih.gov For example, the S1 pocket is primarily hydrophobic, and interactions with this region are considered essential for inhibitory activity. nih.gov
Alpha-Glucosidase and Alpha-Amylase Inhibition
Another important strategy for managing postprandial hyperglycemia in T2DM is the inhibition of carbohydrate-digesting enzymes, α-glucosidase and α-amylase. nih.gov Pancreatic α-amylase is responsible for the breakdown of dietary starches into smaller oligosaccharides, while α-glucosidase, located in the small intestine, completes the digestion into absorbable monosaccharides like glucose. nih.govnih.gov
Inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption, resulting in a reduced post-meal spike in blood glucose levels. nih.govnih.gov Pyrrolidine derivatives have been identified as potential inhibitors of both α-amylase and α-glucosidase. nih.gov Studies have shown that certain synthetic pyrrolidine analogues exhibit a range of inhibitory potencies against these enzymes, indicating their potential as antidiabetic agents. nih.govresearchgate.net The inhibitory activity is often influenced by the specific chemical structure of the flavonoid or other inhibiting molecule. northwestern.edu
In Vitro Enzyme Inhibition Studies and Molecular Docking
The evaluation of novel this compound analogues as antidiabetic agents involves comprehensive in vitro enzyme inhibition assays and computational molecular docking studies.
In Vitro Enzyme Inhibition: In vitro assays are used to quantify the inhibitory potential of synthesized compounds against target enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. For instance, various pyrrolidine derivatives have been tested at increasing concentrations to determine their IC50 values against α-glucosidase and α-amylase. nih.gov
| Compound Class | Target Enzyme | IC50 Value |
| Flavonoids (Luteolin) | Porcine Pancreatic α-amylase | < 500 µM |
| Flavonoids (Myricetin) | Porcine Pancreatic α-amylase | < 500 µM |
| Flavonoids (Quercetin) | Porcine Pancreatic α-amylase | < 500 µM |
| Flavonoids (Anthocyanidin group) | Yeast α-glucosidase | < 15 µM |
| Flavonoids (Isoflavone group) | Yeast α-glucosidase | < 15 µM |
| Flavonoids (Flavonol group) | Yeast α-glucosidase | < 15 µM |
This table presents a selection of data from various studies for illustrative purposes. northwestern.edu
Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.govnih.gov This method provides valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand-protein complex. semanticscholar.org For DPP-4 inhibitors, docking studies have identified key amino acid residues within the active site, including Glu205, Glu206, Tyr662, and Arg125, that are critical for binding. nih.govsemanticscholar.org By understanding these interactions, medicinal chemists can rationally design more potent and selective inhibitors. nih.govresearchgate.net These computational predictions help to validate experimental findings and guide the synthesis of new, more effective antidiabetic candidates. nih.gov
Anti-inflammatory Activity
The structural motifs of morpholine and pyrrolidine are present in various compounds that exhibit anti-inflammatory properties. The mechanism underlying this activity often involves the modulation of key inflammatory pathways, particularly the inhibition of pro-inflammatory cytokine production.
Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are crucial mediators of the inflammatory response. mdpi.com In chronic inflammatory conditions and certain cancers, the persistent production of these cytokines contributes to disease pathology. nih.govmdpi.com Therefore, inhibiting the production or signaling of IL-6 and TNF-α is a significant therapeutic target. nih.gov
Studies on various analogues have demonstrated their ability to suppress the production of these key cytokines. For example, conjugates of indole (B1671886) and aminophenyl morpholinone were shown to significantly reduce the levels of TNF-α and IL-6 induced by lipopolysaccharide (LPS) in microglial cells. nih.gov The most potent compound in one study reduced TNF-α levels by 71% and IL-6 by 53%. nih.gov Similarly, certain pyrrole (B145914) and fused pyrrole compounds have shown promising activity as inhibitors of pro-inflammatory cytokines. mdpi.comnih.gov The mechanism often involves interference with signaling pathways like NF-κB, which is a key transcription factor for many inflammatory genes, including those for TNF-α and IL-6. nih.govnih.gov
The following table presents data on the inhibition of pro-inflammatory cytokines by representative analogue compounds.
| Compound Class | Cytokine Inhibited | Cell Type/Model | % Inhibition / Effect |
| Indole-aminophenyl morpholinone conjugate (Compound 4) | TNF-α | Microglial cells | 71% reduction |
| Indole-aminophenyl morpholinone conjugate (Compound 4) | IL-6 | Microglial cells | 53% reduction |
| Fused Pyrrole (Pyrrolopyridine 3i) | TNF-α | In vivo model | Significant decrease vs. control |
| Fused Pyrrole (Pyrrolopyridine 3l) | IL-6 | In vivo model | Significant decrease vs. control |
This table presents a selection of data from various studies for illustrative purposes. mdpi.comnih.gov
These findings highlight the potential of compounds containing morpholine and pyrrolidine scaffolds to act as anti-inflammatory agents by targeting the production of critical pro-inflammatory mediators.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
Analogues of this compound, specifically N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that these compounds exhibit inhibitory activity against both COX-1 and COX-2 isoforms. In enzymatic assays, all tested derivatives demonstrated the potential to inhibit both enzymes, with activity levels comparable to the reference drug, meloxicam.
Notably, some compounds showed stronger COX-1 inhibition than meloxicam. With the exception of one compound, all tested derivatives displayed higher inhibitory activity against COX-2 than the reference. Furthermore, most of the tested compounds exhibited greater selectivity for COX-2 over COX-1 when compared to meloxicam. Molecular docking studies support these findings, suggesting that the binding energies of the tested compounds are more negative than that of meloxicam, indicating a potentially stronger interaction with the active sites of the COX enzymes.
Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition by Pyrrolidine-2,5-dione Analogues
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| A | 0.23 | 0.15 |
| B | 0.60 | 0.16 |
| C | 0.76 | 0.28 |
| D | 0.29 | 0.11 |
| E | 0.49 | 0.09 |
| Meloxicam (Reference) | 0.35 | 0.21 |
Data sourced from in vitro enzymatic assays.
Antiproliferative Effects on Peripheral Blood Mononuclear Cells (PBMCs)
While various pyrrolidine-2,5-dione derivatives have been investigated for their antiproliferative and cytotoxic effects against several human tumor cell lines, specific research detailing the direct antiproliferative effects of this compound analogues on Peripheral Blood Mononuclear Cells (PBMCs) is not extensively covered in the available literature. Studies on other cell types, such as cancer cell lines, have shown that the biological activity of these compounds can be influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov However, further investigation is required to determine the specific impact of these analogues on the proliferation of PBMCs.
Antimicrobial and Antiviral Properties
Antibacterial Activity against Specific Bacterial Strains
Derivatives of pyrrolidine-2,5-dione have demonstrated moderate to low antimicrobial activities against a range of bacterial species. The efficacy of these compounds appears to vary depending on the specific microbial strain. For instance, certain azo derivatives of pyrrolidine-2,5-dione have shown better antibacterial activity than their precursor compounds, particularly against Staphylococcus aureus and Vibrio cholerae strains. The collective results from antimicrobial screenings indicate that these compounds generally possess bacteriostatic effects rather than bactericidal ones against the tested strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrolidine-2,5-dione Derivatives against Selected Bacteria
| Compound ID | Staphylococcus aureus (μg/mL) | Vibrio cholerae CO6 (μg/mL) | Vibrio cholerae SG24 (μg/mL) |
|---|---|---|---|
| Compound 3 | 128 | 128 | 128 |
| Compound 5 | 128 | 64 | 32 |
| Compound 8 | 32 | 16 | 16 |
| Ciprofloxacin (Reference) | 0.50 | 1 | 0.50 |
Data reflects the concentration required to inhibit visible growth.
Antifungal and Antiviral Potential
The antifungal potential of pyrrolidine-2,5-dione derivatives has been evaluated against several yeast species. The compounds generally displayed low to moderate antifungal activity, with MIC values indicating a fungistatic effect against species such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans.
Regarding antiviral potential, while direct studies on this compound analogues are limited, research into related heterocyclic structures has identified potential antiviral applications. For instance, certain pyrrolo[3,4-b]pyridin-5-one derivatives, which share structural similarities, have been investigated for activity against human SARS-CoV-2. mdpi.com Other studies have shown that different heterocyclic compounds possess antiviral properties against influenza and other viruses. mdpi.comnih.gov However, dedicated research is needed to confirm and characterize the specific antiviral capabilities of this compound analogues.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrrolidine-2,5-dione Derivatives against Selected Fungi
| Compound ID | Candida albicans ATCC10231 (μg/mL) | Candida tropicalis PK233 (μg/mL) | Cryptococcus neoformans H99 (μg/mL) |
|---|---|---|---|
| Compound 3 | 128 | 128 | 128 |
| Compound 5 | 128 | 64 | 128 |
| Compound 8 | 64 | 64 | 256 |
| Nystatin (Reference) | 2 | 2 | 0.50 |
Data reflects the concentration required to inhibit visible growth.
Other Investigated Biological Modulations
HMG-CoA Reductase Inhibition
The direct inhibitory activity of this compound analogues on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, is not well-documented in current preclinical studies. However, related compounds with a 1H-pyrrole-2,5-dione structure have been synthesized and evaluated as potential cholesterol absorption inhibitors. nih.govnjtech.edu.cn These studies indicate that the pyrrole-2,5-dione scaffold may play a role in modulating lipid metabolism and inflammatory responses associated with cholesterol accumulation. nih.gov Further research is necessary to establish whether analogues of this compound act directly on HMG-CoA reductase or affect cholesterol levels through other mechanisms.
Applications of 3 Morpholin 4 Ylpyrrolidine 2,5 Dione Derivatives in Advanced Materials and Research Methodologies
Polymer Chemistry and Material Science Applications
The synthesis of polymers from morpholine-2,5-dione (B184730) derivatives has emerged as a significant area of research, focusing on the creation of biodegradable and biocompatible materials with tunable properties. These materials, known as polydepsipeptides, combine features of polyesters and polyamides, offering unique characteristics for biomedical applications. acs.orgnih.gov
Polydepsipeptide Synthesis via Ring-Opening Polymerization of Morpholine-2,5-diones
Polydepsipeptides, which are polymers composed of alternating α-amino acid and α-hydroxy acid residues, are synthesized through the ring-opening polymerization (ROP) of morpholine-2,5-dione (MD) monomers. utwente.nlresearchgate.net This method allows for the creation of polymers with well-defined structures and molecular weights. acs.org The polymerization is typically carried out in bulk or in solution and can be initiated by various catalysts, such as stannous octoate or organocatalytic systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea (B124793) cocatalyst. utwente.nlutwente.nlnih.gov
The properties of the resulting polydepsipeptides are highly dependent on the substituents on the morpholine-2,5-dione ring. For instance, the polymerization of (L)-3-methylmorpholine-2,5-dione yields a semi-crystalline polymer, whereas its racemic counterpart, (D,L)-3-methylmorpholine-2,5-dione, results in an amorphous polymer. acs.org Researchers have successfully synthesized a variety of these polymers by varying the amino acid and hydroxy acid precursors used to create the initial MD monomer. nih.govnih.gov
| Monomer Example | Initiator/Catalyst | Resulting Polymer | Key Finding |
| 3- and/or 6-alkyl-substituted morpholine-2,5-dione derivatives | Stannous octoate | Random copolymers of poly(ester-amide)s | Molecular weights ranged from 1.0 x 10⁴ to 8.3 x 10⁴. Incorporation of depsipeptide units influenced crystallinity. utwente.nl |
| Morpholine-2,5-dione derivatives | Stannous octoate | Alternating polydepsipeptides | Molecular weights ranged from 0.9 x 10⁴ to 1.4 x 10⁴. Substituents at the 6-position affected the final molecular weight. utwente.nl |
| (S)-3-Benzylmorpholine-2,5-dione | DBU/Thiourea | Well-defined poly(ester amide) homopolymer | The polymerization was highly controllable, achieving predictable molar masses and low dispersities. nih.gov |
| Methionine-derived morpholine-2,5-diones | DBU/Thiourea | Methionine-containing poly(ester amide)s | Generated polymers with molecular weights between 8.1 and 28.2 kg mol⁻¹ and allowed for post-polymerization modification. acs.org |
Design of Biodegradable Polymeric Materials
A key advantage of polydepsipeptides derived from morpholine-2,5-diones is their biodegradability. researchgate.net The presence of both ester and amide linkages within the polymer backbone allows for hydrolytic degradation, breaking the polymer down into its constituent α-amino acids and α-hydroxy acids, which are often biocompatible. acs.orgacs.org This characteristic makes them highly attractive for biomedical applications where temporary function is required. nih.gov
The degradation rate and mechanical properties of these poly(ester-amide)s can be precisely controlled by altering the monomer composition. utwente.nl For example, copolymerization of morpholine-2,5-dione derivatives with other cyclic esters like ε-caprolactone or lactide produces materials with a wide spectrum of properties. utwente.nlutwente.nl This tunability is crucial for designing materials tailored to specific applications, from flexible films to rigid fixation devices. nih.gov The combination of ester and amide bonds provides a balance between the mechanical strength typical of polyamides and the biodegradability of polyesters. researchgate.net
Chemical Derivatization in Analytical Chemistry
In analytical chemistry, derivatives of the pyrrolidine-2,5-dione scaffold are instrumental as derivatizing agents. These reagents are designed to react with specific functional groups in analyte molecules, thereby modifying their chemical properties to improve detection and separation in chromatographic techniques.
Use as Reagents for Amine and Amino Acid Analysis (e.g., AccQ-Fluor reagent, a pyrrolidine-2,5-dione derivative)
A prominent example of a pyrrolidine-2,5-dione derivative used in analytical chemistry is the AccQ-Fluor reagent, chemically known as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione. pjoes.comwaters.com This reagent was specifically developed for the analysis of primary and secondary amines, particularly amino acids. pjoes.comwaters.com
The AccQ-Fluor reagent reacts rapidly and quantitatively with amino acids to form highly stable, fluorescent derivatives. waters.comwaters.com This pre-column derivatization is crucial for amino acid analysis for several reasons: many amino acids lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV or fluorescence detectors. The derivatization process attaches a fluorescent tag (the 6-aminoquinoline (B144246) group) to each amino acid, significantly enhancing detection sensitivity. pjoes.comwaters.com The excess reagent hydrolyzes into non-interfering byproducts, ensuring a clean chromatogram. pjoes.comwaters.com
| Reagent | Analyte Class | Reaction Principle | Advantage |
| AccQ-Fluor (AQC) | Primary and secondary amines (especially amino acids) | Reacts with amines to form stable, fluorescent urea (B33335) derivatives. waters.com | Attaches a highly fluorescent tag, enabling sensitive detection of otherwise non-detectable compounds. pjoes.comwaters.com |
Enhancement of Detection Sensitivity and Selectivity in Chromatographic Techniques (e.g., HPLC-MS/MS)
Chemical derivatization with reagents like AccQ-Fluor is a powerful strategy to enhance both sensitivity and selectivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. pjoes.comnih.gov While mass spectrometry is inherently sensitive, derivatization can further improve performance.
The introduction of a derivatizing agent increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, often less noisy, region of the mass spectrum. nih.gov Furthermore, the derivatizing group can improve the ionization efficiency of the analyte under electrospray ionization (ESI) conditions, leading to a stronger signal and lower detection limits. nih.gov
For example, the analysis of the antibiotic amoxicillin, which has poor UV absorption and no native fluorescence, is significantly improved by derivatization with AccQ-Fluor. The resulting derivative exhibits strong fluorescent and UV-absorption properties, allowing for sensitive and selective quantification by HPLC. pjoes.com This approach has been successfully applied to a wide range of amine-containing compounds, demonstrating the broad utility of pyrrolidine-2,5-dione-based reagents in overcoming challenges in modern analytical chemistry. pjoes.comresearchgate.netresearchgate.net
Future Research Directions and Translational Perspectives for 3 Morpholin 4 Ylpyrrolidine 2,5 Dione
Elucidation of Novel Biological Targets and Signaling Pathways
Future research should prioritize the identification of novel biological targets and the elucidation of the signaling pathways modulated by 3-Morpholin-4-ylpyrrolidine-2,5-dione. The pyrrolidine-2,5-dione scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. nih.gov For instance, certain derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-diones have been investigated as potential tyrosine kinase inhibitors, demonstrating the ability to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2. nih.gov This suggests that this compound could potentially interact with various kinases or other ATP-dependent enzymes.
Moreover, the morpholine (B109124) moiety is a common feature in bioactive molecules, contributing to favorable pharmacokinetic properties and a spectrum of biological actions, including anticancer and anti-inflammatory activities. researchgate.net The presence of this group in this compound warrants a broad screening approach to identify its molecular targets. High-throughput screening against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. Subsequent studies would then need to delve into the specific signaling pathways affected by the compound's interaction with its primary targets.
Design and Development of Multi-Target Directed Ligands
The concept of multi-target-directed ligands (MTDLs) has gained significant traction, particularly for complex diseases like Alzheimer's. nih.govunibo.it MTDLs are single molecules designed to interact with multiple biological targets, offering a potentially more effective therapeutic strategy than single-target agents. nih.gov The structure of this compound, combining a pyrrolidine-2,5-dione core with a morpholine substituent, provides a foundation for the rational design of MTDLs.
For example, researchers have successfully designed MTDLs with acetylcholinesterase (AChE) inhibitory and serotonin (B10506) 5-HT4 receptor agonist activities for potential use in Alzheimer's disease. nih.gov By strategically modifying the this compound scaffold, it may be possible to incorporate pharmacophores that target other relevant pathways in neurodegenerative diseases or cancer. This could involve appending moieties known to interact with targets such as beta-secretase (BACE1) or glycogen (B147801) synthase kinase-3β (GSK-3β). The development of such MTDLs would represent a significant step towards creating more holistic treatment approaches for multifactorial diseases.
Optimization of Synthetic Pathways for Scalability and Sustainability
For any promising compound to move towards translational applications, the development of an optimized, scalable, and sustainable synthetic route is crucial. While specific synthesis methods for this compound are not detailed in the provided information, general strategies for the synthesis of related compounds can inform future work. For instance, the synthesis of morpholine-2,5-diones has been optimized to improve yields. nih.gov Similarly, synthetic routes for other substituted pyrrolidine-2,5-diones have been described. researchgate.netmdpi.com
Future research should focus on developing a high-yield synthesis for this compound that avoids the use of expensive or hazardous reagents and minimizes purification steps. This could involve exploring novel catalytic methods, flow chemistry techniques, or enzymatic synthesis to enhance efficiency and reduce the environmental impact. A cost-effective and scalable synthesis is a prerequisite for extensive preclinical and potential clinical studies.
Exploration of New Derivatization Strategies for Enhanced Properties
Systematic derivatization of the this compound structure is a key strategy for enhancing its biological activity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on related pyrrolidine-2,5-dione derivatives have shown that substituents at the 3-position significantly influence their biological effects. nih.gov
Future work should explore the impact of modifying both the morpholine ring and the pyrrolidine-2,5-dione core. This could include:
Introducing various substituents on the morpholine ring to probe for additional binding interactions with biological targets.
Altering the stereochemistry at the 3-position of the pyrrolidine-2,5-dione ring, as different stereoisomers can exhibit distinct biological profiles.
Substituting the nitrogen atom of the pyrrolidine-2,5-dione with different functional groups to modulate solubility and cell permeability.
These derivatization strategies, guided by computational modeling, can lead to the identification of analogs with improved therapeutic potential.
Advanced Computational Modeling for Predictive Discovery and Optimization
Advanced computational modeling can play a pivotal role in accelerating the discovery and optimization of this compound and its derivatives. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with potential biological targets, such as protein kinases. nih.gov These in silico methods can help prioritize which derivatives to synthesize and test, thereby saving time and resources.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities. This can provide valuable insights into the key molecular properties that govern a compound's efficacy. The use of density functional theory (DFT) calculations can also aid in understanding the structural and electronic properties of these molecules, as has been done for related compounds like 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. researchgate.net By integrating these computational approaches into the research workflow, a more rational and efficient drug discovery process can be achieved.
Q & A
Q. Basic Structural Characterization
- X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, Acta Crystallographica studies on similar compounds (e.g., 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione) provide reference metrics for bond lengths and angles .
- NMR spectroscopy : H and C NMR can verify morpholine ring integration and dione carbonyl signals.
Q. Advanced Analysis
- Single-crystal diffraction resolves stereochemical ambiguities. For instance, hydrogen bonding patterns in pyrrolidine-dione derivatives (e.g., N–H⋯O interactions) stabilize specific conformations .
- DFT calculations (e.g., B3LYP/6-31G*) predict electronic structures and validate experimental data .
What bioactivity profiles are associated with pyrrolidine-2,5-dione derivatives, and how does structural modification influence activity?
Basic Bioactivity
Pyrrolidine-2,5-dione derivatives exhibit antiviral and anti-inflammatory properties. For example, diketopiperazine analogs (e.g., albonoursin) inhibit H1N1 influenza virus with IC values as low as 6.8 μM .
Q. Advanced Structure-Activity Relationships (SAR)
- Substituent effects : Electron-withdrawing groups (e.g., nitro, fluoro) on the aryl ring enhance antiviral activity by improving binding to viral proteases .
- Hybrid derivatives : Conjugation with thiazolidinones (e.g., 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl] derivatives) broadens activity against multidrug-resistant pathogens .
How can researchers address contradictions in reported synthetic yields or bioactivity data for this compound?
Q. Methodological Strategies
- Reproducibility checks : Validate reaction conditions (e.g., purity of maleimide precursors, solvent drying). Inconsistent yields in aza-Michael additions often arise from trace moisture or oxygen .
- Bioassay standardization : Use cell lines with consistent passage numbers (e.g., MDCK for influenza assays) and normalize IC values to positive controls (e.g., oseltamivir) .
Q. Advanced Data Reconciliation
- Multivariate analysis (e.g., PCA) identifies outliers in datasets. For example, discrepancies in catalytic activity of pyrrolidine-dione derivatives may stem from unaccounted solvent effects or catalyst loading .
What catalytic or material science applications exist for this compound derivatives?
Basic Applications
The compound serves as a precursor for heterogeneous catalysts . For instance, polymaleimide derivatives facilitate selective oxidation of N-heterocycles (e.g., quinoline to quinoline-N-oxide) with >90% yield under mild conditions .
Q. Advanced Functionalization
- Single-active-site catalysts : Immobilization on mesoporous silica (e.g., SBA-15) enhances recyclability and stability.
- Electrochemical applications : Pyrrolidine-dione moieties improve charge transfer in organic semiconductors .
What analytical techniques are critical for detecting decomposition or impurities in this compound?
Q. Basic Quality Control
- HPLC-UV with C18 columns (λ = 220–340 nm) detects maleimide-related byproducts.
- Mass spectrometry (LC-MS) identifies degradation products (e.g., hydrolyzed succinimide rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
